![molecular formula C14H24N4O B1300940 N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide CAS No. 404013-89-4](/img/structure/B1300940.png)
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide, also known as 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-, is a compound with the molecular formula C10H25N3 and a molecular weight of 187.3256 . It is also known by other names such as Bis (3-dimethylamino-1-propyl)amine, Bis- (dimethylaminopropyl)amine, and Bis (3- (dimethylamino)propyl)amine .
Synthesis Analysis
The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound . It has also been used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Molecular Structure Analysis
The IUPAC Standard InChI for the compound is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
The compound has been used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.3256 . It is a liquid with a density of 0.812 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Agrochemicals
This compound is used as an intermediate in the synthesis of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The function of agrochemicals is to protect the crops from pests and improve crop yields.
Production of Surfactants
Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. This compound is used in the synthesis of surfactants . Surfactants may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Water Treatment Chemicals
This compound is used in the production of water treatment chemicals . These chemicals are used in water treatment processes to remove impurities from water and make it suitable for drinking or other specific purposes.
Catalyst for PU and Epoxy Polymerisations
This compound acts as a catalyst for PU (Polyurethane) and Epoxy polymerisations . A catalyst is a substance that increases the rate of a chemical reaction by reducing the amount of energy needed to start the reaction, but is not consumed in the reaction itself.
Copolymerization of Amine-containing Monomers
The radical copolymerizations of this compound with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Dispersant Viscosity Modifiers for Lubricating Oils
Amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils . In particular, for these purposes the copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers (for example this compound) are proposed to be used .
Safety And Hazards
Propiedades
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFAKOQSQNCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364563 |
Source


|
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide | |
CAS RN |
404013-89-4 |
Source


|
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
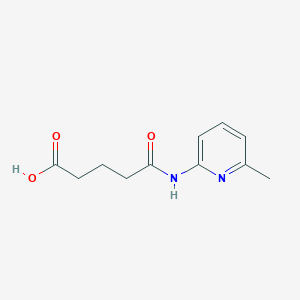
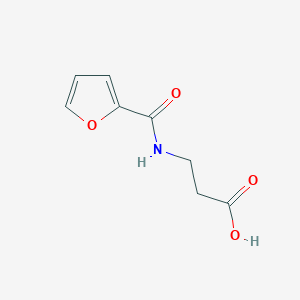

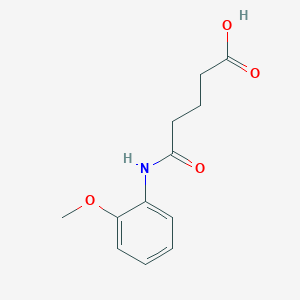
![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)
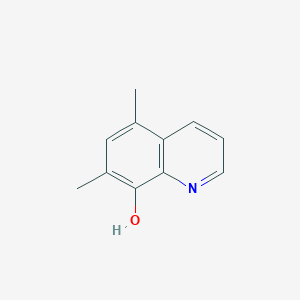
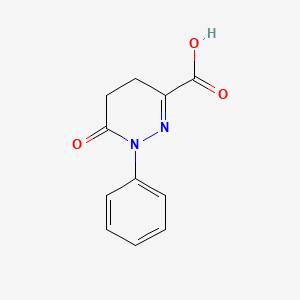
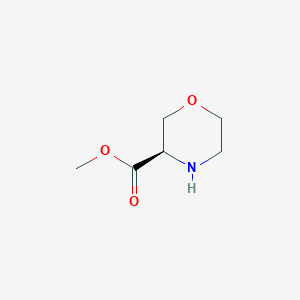
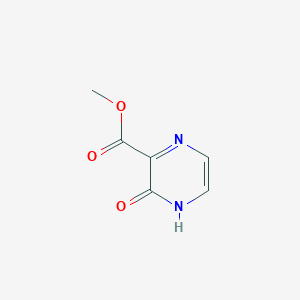
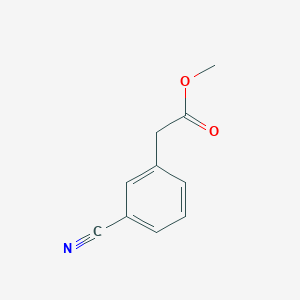
![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)